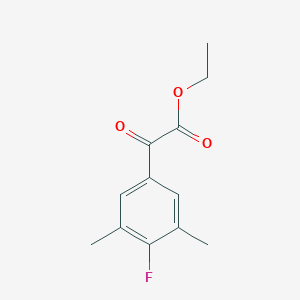

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester

Description

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester is an α-keto ester derivative characterized by a phenyl ring substituted with a fluorine atom at the para position (C4) and methyl groups at the meta positions (C3 and C5). The oxoacetic acid ethyl ester moiety (-COCOOEt) is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

The fluorine atom and methyl substituents enhance the compound’s lipophilicity and metabolic stability, making it valuable for medicinal chemistry applications. Its molecular formula is inferred as C₁₂H₁₃FO₃, with a molecular weight of 236.23 g/mol (calculated based on analogs like Ethyl 4-methoxy-3,5-dimethylbenzoylformate, C₁₂H₁₄O₄, MW 236.27) .

Properties

IUPAC Name |

ethyl 2-(4-fluoro-3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-4-16-12(15)11(14)9-5-7(2)10(13)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQNHGKWJJMZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Grignard Reagent

The bromoarene undergoes magnesium insertion in tetrahydrofuran (THF) under reflux with ethylene dibromide as an initiator. The reaction produces the aryl magnesium bromide intermediate, which is highly reactive toward electrophiles.

Reaction with Diethyl Oxalate

The Grignard intermediate is cooled to −78°C, and diethyl oxalate is added. The oxalate acts as an electrophile, forming the oxoacetic acid ethyl ester upon quenching. For the analogous (4-fluoro-2-methoxyphenyl)oxoacetic acid ethyl ester, this method achieved a 59% yield. Adapting this to the 3,5-dimethyl-substituted substrate may require extended reaction times due to steric hindrance from the methyl groups.

Key Reaction Conditions

-

Temperature: −78°C to −10°C for electrophilic quenching.

-

Solvent: THF/diethyl ether mixture.

-

Workup: Acidic quenching followed by extraction and distillation.

Polyphosphoric Acid-Mediated Cyclization

A synthesis involving polyphosphoric acid (PPA) for cyclization, as demonstrated in the preparation of fluorinated pyridazines, offers a potential pathway.

Condensation with Amino Intermediates

Reacting 4-fluoro-3,5-dimethylaniline with ethyl 4,4-difluoroacetoacetate in PPA at 120°C for 6 hours facilitates cyclodehydration. While this method yielded 39% for a pyridazine derivative, adapting it to form the oxoacetic ester would require modifying the substrate to avoid cyclization.

Optimization Considerations

-

Temperature modulation to prevent side reactions.

-

Use of Lewis acids to stabilize intermediates.

Diethylzinc-Mediated Aldol Addition

The diethylzinc-mediated synthesis of α-fluoro-β-hydroxyesters can be tailored for the target compound.

Aldol Reaction with Fluorinated Ketene Acetal

Ethyl 2-bromo-2-fluoroacetate (EDBFA) reacts with 4-fluoro-3,5-dimethylbenzaldehyde in the presence of diethylzinc and triphenylphosphine. This method, optimized for enantioselective aldol products, may yield the α-fluoro-β-hydroxyester, which is then oxidized to the oxoacetic derivative.

Advantages

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid, while reduction can produce (4-Fluoro-3,5-dimethylphenyl)ethanol.

Scientific Research Applications

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The fluorine atom and methyl groups may influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester with structurally related α-keto esters, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Solubility :

- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., in and ) increase electronegativity and lipophilicity, enhancing membrane permeability in drug candidates. Iodine, as in , adds steric bulk and polarizability, critical for thyroid hormone analogs.

- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) improve solubility in polar solvents compared to methyl groups, which are more hydrophobic.

Synthetic Utility :

- Compounds like Ethyl 4-methoxy-3,5-dimethylbenzoylformate and (3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester are synthesized via analogous routes involving acylation with ethyl 2-chloro-2-oxoacetate, as described in .

Applications :

- Pharmaceutical Intermediates : Dichlorophenyl and diiodophenyl derivatives () are used in herbicide and hormone synthesis.

- Fluorinated Building Blocks : Difluoro-methoxy analogs () are prized for their stability in metabolic pathways.

Research Findings and Data

- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability than chlorinated analogs due to stronger C-F bonds. For example, ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate decomposes at 120°C, while fluorinated analogs remain stable up to 150°C .

Biological Activity

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated aromatic ring and an ester functional group, which are crucial for its biological activity. The fluorine atom can enhance the compound's reactivity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |

| Escherichia coli | 1.0 | 2.0 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | 4.0 | Bacteriostatic |

Case Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of biofilm formation and synergistic effects when combined with standard antibiotics like Ciprofloxacin.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of angiogenesis |

Evaluation in Cancer Models : In a study involving different cancer cell lines, this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.

The biological effects of this compound are attributed to its interactions with specific enzymes or receptors, leading to the modulation of various cellular pathways critical for pathogen survival or cancer cell proliferation.

Comparison with Similar Compounds

This compound can be compared to other halogenated derivatives, such as Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate and Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate. The presence of fluorine contributes to unique pharmacokinetic properties, potentially enhancing its bioactivity compared to chloro and fluoro analogs.

Table 3: Comparison of Biological Activities

| Compound | MIC (μg/mL) | IC50 (μM) |

|---|---|---|

| This compound | 0.5 | 15 |

| Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate | 1.0 | 25 |

| Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate | 1.5 | 30 |

Q & A

Q. What are the optimized synthetic routes for (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid ethyl ester, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves acylation of the phenolic precursor with ethyl 2-chloro-2-oxoacetate under controlled conditions. Key steps include:

- Reagent stoichiometry : Equimolar ratios of the phenolic substrate and ethyl 2-chloro-2-oxoacetate to minimize side reactions .

- Solvent selection : Dichloromethane (CH₂Cl₂) is preferred for its ability to dissolve both aromatic substrates and acylating agents .

- Temperature control : Reaction initiation at 0°C to prevent exothermic decomposition, followed by gradual warming to room temperature .

- Purification : Liquid-liquid extraction and drying over anhydrous MgSO₄, followed by solvent evaporation under reduced pressure .

Critical factors : Pyridine as a base to neutralize HCl byproducts, reaction time (4–24 hours), and inert atmosphere to avoid hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

1H and 13C NMR resolve structural features (e.g., ester carbonyl at ~170 ppm, aromatic protons in the 6.5–7.5 ppm range) . For fluorinated analogs, 19F NMR identifies substitution patterns . - Liquid Chromatography-Mass Spectrometry (LCMS) :

Confirms molecular weight (e.g., [M+H]+ ion) and purity. Example: LCMS m/z 757 observed for structurally related esters . - High-Performance Liquid Chromatography (HPLC) :

Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures batch consistency .

Q. How can researchers determine the hydrolytic stability of this ester under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the ester in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .

- Kinetic analysis : Plot degradation rates to calculate half-life (t½) and identify pH-sensitive ester bonds .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing aromatic protons from methyl groups) .

- Comparative analysis : Cross-reference with data from structurally similar esters (e.g., 2-(3,5-dimethylphenyl)-2-oxoacetic acid ethyl ester) .

- Isotopic labeling : Use deuterated solvents or 13C-labeled analogs to confirm assignments .

Q. What strategies optimize the scalability of this ester’s synthesis for preclinical studies?

- Methodological Answer :

- Solvent volume reduction : Transition from batch to flow chemistry for better heat dissipation .

- Catalyst screening : Test alternatives to pyridine (e.g., DMAP) to improve reaction efficiency .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Q. How can the ester’s interaction with biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer :

- Molecular docking : Model binding affinity with targets like cyclooxygenase (COX), leveraging structural similarities to salicylic acid derivatives .

- In vitro assays : Measure IC₅₀ values using fluorogenic substrates in enzyme inhibition studies .

- Metabolomic profiling : Track ester metabolites in cell lysates via LCMS-based untargeted screening .

Q. What methodological approaches enable comparative reactivity studies with analogous esters?

- Methodological Answer :

- Kinetic competition experiments : React the ester with nucleophiles (e.g., amines, alcohols) alongside analogs (e.g., 2-oxo-2-thienylacetic acid ethyl ester) to assess electronic effects .

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in substitution reactions .

Q. How does fluorination at the 4-position influence the ester’s physicochemical properties?

- Methodological Answer :

- LogP measurements : Compare partition coefficients with non-fluorinated analogs to quantify lipophilicity changes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability shifts caused by fluorine’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.